molecular formula C8H9NO B13943214 3-Ethenyl-2-methoxypyridine CAS No. 410540-45-3

3-Ethenyl-2-methoxypyridine

Cat. No.: B13943214
CAS No.: 410540-45-3
M. Wt: 135.16 g/mol
InChI Key: DCFHUCODLMBCCG-UHFFFAOYSA-N
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Description

3-Ethenyl-2-methoxypyridine is a pyridine derivative featuring a methoxy group (-OCH₃) at position 2 and an ethenyl (vinyl) group (-CH=CH₂) at position 3. The ethenyl group introduces unsaturation, enabling participation in polymerization or cycloaddition reactions.

Properties

CAS No.

410540-45-3

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3-ethenyl-2-methoxypyridine

InChI

InChI=1S/C8H9NO/c1-3-7-5-4-6-9-8(7)10-2/h3-6H,1H2,2H3

InChI Key

DCFHUCODLMBCCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-2-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The use of a base, such as potassium carbonate, can facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 3-Ethenyl-2-methoxypyridine may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and lithium iodide (LiI) are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 3-Ethyl-2-methoxypyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 5-Bromo-3-ethenyl-2-methoxypyridine serves as a building block in the synthesis of complex organic molecules.
  • Biology It is used in the study of biological systems and interactions with biomolecules.
  • Medicine It is explored for its potential therapeutic properties in drug development.
  • Industry It is utilized in the production of advanced materials and chemical intermediates.

Biological Activities

Research indicates that this compound exhibits various biological activities. Similar compounds have demonstrated effectiveness against various bacterial strains. The ethenyl and methoxy groups may enhance the compound's ability to penetrate microbial membranes. There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation. Its structural analogs have been studied for their ability to induce apoptosis in cancer cells. Compounds with similar structures have been explored for their interactions with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Studies In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Line Testing Research involving various cancer cell lines showed that this compound could reduce cell viability by inducing apoptosis through caspase activation.
  • Neuropharmacology Binding affinity studies indicated that this compound interacts with nAChRs, suggesting potential applications in treating neurodegenerative diseases.

Applications

5-Bromo-3-ethenyl-2-methoxypyridine has several applications:

  • It serves as a precursor in the synthesis of various bioactive compounds.
  • Its derivatives may be useful in material science.

Mechanism of Action

The mechanism of action of 3-Ethenyl-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The 2-methoxy group in 3-Ethenyl-2-methoxypyridine enhances electron density at adjacent positions, favoring electrophilic substitution at positions 4 or 6. In contrast, 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone has a ketone at position 3, which withdraws electrons, reducing aromatic reactivity .
  • Functional Group Reactivity : The ethenyl group in the target compound offers π-bond reactivity for polymerization or Diels-Alder reactions. Comparatively, the trimethylsilyl-protected ethynyl group in 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine enables selective deprotection for modular synthesis .

Biological Activity

3-Ethenyl-2-methoxypyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

3-Ethenyl-2-methoxypyridine is characterized by the presence of an ethenyl group and a methoxy group attached to a pyridine ring. Its molecular formula is C8H9N1O1C_8H_9N_1O_1, which contributes to its unique reactivity and biological profile.

Research indicates that compounds similar to 3-ethenyl-2-methoxypyridine exhibit various biological activities, particularly through interactions with neurotransmitter receptors. Notably, some derivatives demonstrate activity at dopamine receptors, suggesting potential applications in treating mood disorders. Additionally, studies have shown that methoxypyridine derivatives can inhibit the formation of amyloid-beta (Aβ42), which is significant in Alzheimer's disease research .

Biological Activity Overview

The following table summarizes the biological activities associated with 3-ethenyl-2-methoxypyridine and its derivatives:

Activity Description References
Dopamine Receptor Activity Exhibits activity at D2 and D3 dopamine receptors, indicating potential for mood disorder treatment.
Antioxidant Properties Demonstrated antioxidant activity, which may contribute to neuroprotective effects.
Inhibition of Aβ42 Formation Reduces Aβ42 levels in plasma and brain tissue, relevant for Alzheimer's disease.
Antimicrobial Activity Some derivatives show antibacterial and antifungal properties in vitro.

Case Studies and Research Findings

  • Dopamine Receptor Interaction : A study highlighted that specific derivatives of methoxypyridine exhibited significant antagonistic activity at dopamine D2 and D3 receptors, suggesting their utility as potential antiemetic agents .
  • Alzheimer's Disease Research : In a model using J20 mice, treatment with methoxypyridine-derived compounds resulted in a notable reduction of Aβ42 levels, indicating a promising avenue for Alzheimer's disease intervention .
  • Toxicological Studies : Investigations into the metabolic pathways revealed that certain metabolites of 3-ethenyl-2-methoxypyridine could lead to hepatotoxicity in animal models. This underscores the importance of understanding both therapeutic benefits and potential adverse effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethenyl-2-methoxypyridine, and how can purity be ensured?

  • Methodology :

  • Nucleophilic substitution : Use methoxy-group precursors (e.g., 2-methoxypyridine derivatives) with ethenylating agents like vinyl halides or triflates under palladium-catalyzed conditions .

  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronate esters (e.g., 3-(3-methoxyphenyl)pyridine boronate derivatives) to introduce ethenyl groups .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC (>95%) with UV detection at 254 nm .

    • Critical Considerations :
  • Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-functionalization.

  • Use inert atmospheres (argon/nitrogen) for moisture-sensitive intermediates .

Q. What safety protocols are essential for handling 3-Ethenyl-2-methoxypyridine in laboratory settings?

  • PPE Requirements :

  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Use fume hoods or gloveboxes for volatile intermediates .
    • Waste Management :
  • Segregate halogenated and non-halogenated waste; collaborate with certified disposal agencies for pyridine-containing residues .
    • First Aid :
  • For skin exposure: Wash with soap/water; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity and environmental impact data for 3-Ethenyl-2-methoxypyridine?

  • Data Gaps :

  • Acute/chronic toxicity, bioaccumulation, and soil mobility data are often unavailable for novel pyridine derivatives .
    • Mitigation Strategies :
  • Conduct in vitro assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity) as preliminary screens .
  • Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .

Q. What advanced techniques validate the structural and electronic properties of 3-Ethenyl-2-methoxypyridine?

  • Analytical Workflow :

Technique Application Example Parameters Reference
Single-crystal XRD Confirm molecular geometryR factor < 0.05, data-to-parameter ratio > 20
NMR spectroscopy Assign substituent positions1H^1H (400 MHz), 13C^{13}C (100 MHz) in CDCl3_3
Mass spectrometry Verify molecular weightESI-MS, m/z calculated vs. observed
  • Electronic Properties :
  • Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and predict reactivity .

Q. How can reaction conditions be optimized for scaling up 3-Ethenyl-2-methoxypyridine synthesis?

  • Key Parameters :

  • Solvent selection : Use trifluoroethanol or DMF for high-yield nucleophilic substitutions .
  • Catalyst loading : Optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) at 2-5 mol% to balance cost and efficiency .
  • Temperature control : Maintain 80–100°C for Suzuki couplings to minimize side reactions .
    • Process Validation :
  • Apply design of experiments (DoE) to test variable interactions (e.g., time, temperature, stoichiometry) .

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